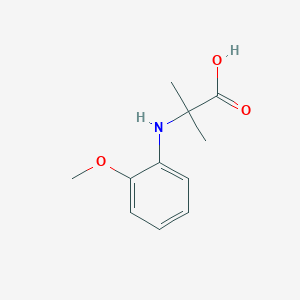

N-(2-methoxyphenyl)-2-methylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-methoxyphenyl)-2-methylalanine” would be a compound that contains an alanine (an amino acid) structure with a methyl group at the 2nd carbon and a methoxyphenyl group attached to the nitrogen .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like amide bond formation or peptide coupling reactions . The exact method would depend on the specific compound and the functional groups present .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray crystallography . The presence of the methoxyphenyl group and the alanine structure would likely influence the overall shape and properties of the molecule .

Chemical Reactions Analysis

Compounds like this could undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the methoxyphenyl group might participate in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. Factors like solubility, melting point, and reactivity could be influenced by the presence and positioning of the methoxyphenyl and alanine groups .

Aplicaciones Científicas De Investigación

Free Radical Scavenging

N-acyl dehydroalanines, which include derivatives similar to N-(2-methoxyphenyl)-2-methylalanine, have demonstrated significant free radical scavenging activity. These compounds inhibit processes mediated by superoxide anion and hydroxyl radicals, suggesting their potential as protective agents against oxidative stress. The substitution of the phenyl ring with methoxy groups in these molecules does not significantly alter their activity, indicating the robustness of their radical-scavenging function (P. Buc-Calderon & M. Roberfroid, 1988).

Synthesis and Characterization

The compound has been part of studies focused on the synthesis of novel structures. For instance, the synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides involved steps starting from l-serine methyl ester, highlighting the utility of derivatives like this compound in complex synthetic pathways (T. Krülle & J. Wijkmans, 2001).

Interaction with Enzymes

Research has also explored the interactions of similar compounds with human liver enzymes, indicating that such compounds can act as competitive inhibitors. This interaction suggests potential implications in drug metabolism and the modulation of enzyme activity (D. Wu et al., 1997).

Radioprotection and Anticarcinogenic Effects

N-acyl dehydroalanines, similar to this compound, have been studied for their radioprotective and anticarcinogenic properties in mice exposed to ionizing radiation. These compounds have demonstrated an ability to increase the survival time of irradiated mice, potentially by inactivating oxygen-derived free radicals formed during radiolysis of water (P. Buc-Calderon et al., 1989).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-methoxyanilino)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-6-4-5-7-9(8)15-3/h4-7,12H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHWAXFPZBAHMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]propanamide](/img/structure/B2970182.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2970188.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2970192.png)

![3,6-dichloro-N-[(3-methoxyphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2970197.png)

![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]propanamide](/img/structure/B2970198.png)